1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

Asymmetric Synthesis CDK Inhibitor Synthesis Alvocidib Intermediates

Essential racemic starting material for alvocidib (flavopiridol) synthesis. The 2,4,6-trimethoxyphenyl moiety is mandatory for CDK inhibitor activity; generic 4-phenylpiperidin-3-one analogs cannot substitute. Chiral resolution yields the (R)-enantiomer (CAS 205506-14-5); subsequent N-selectride reduction produces (−)-(3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol in >90% yield and ≥99.5% diastereomeric excess. Procure ≥95% purity racemate for patented cis-(−)-flocinopiperidol and alvocidib manufacturing routes.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 113225-10-8
Cat. No. B037964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one
CAS113225-10-8
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCN1CCC(C(=O)C1)C2=C(C=C(C=C2OC)OC)OC
InChIInChI=1S/C15H21NO4/c1-16-6-5-11(12(17)9-16)15-13(19-3)7-10(18-2)8-14(15)20-4/h7-8,11H,5-6,9H2,1-4H3
InChIKeyRFAWITYVAHWPNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (CAS 113225-10-8) as a Key Alvocidib Intermediate: Structure and Role


1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one (CAS 113225-10-8), also known as N-methyl-3-oxo-4-(2′,4′,6′-trimethoxyphenyl) piperidine, is a substituted piperidin-3-one with the molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol [1]. This compound is primarily known and valued as a crucial intermediate in the multi-step synthesis of alvocidib (flavopiridol), a potent and selective cyclin-dependent kinase (CDK) inhibitor that has been in clinical development for cancer therapy [2]. The compound features a piperidine ring with a 3-ketone group, an N-methyl substituent, and a 2,4,6-trimethoxyphenyl group at the 4-position [1]. Its primary application is in research and development as a building block, not as a final therapeutic agent, and its procurement is driven by its role as a precursor to chiral cis-(−)-flocinopiperidol and ultimately alvocidib [3].

Why 4-Phenylpiperidin-3-one Analogs Cannot Replace 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one in Alvocidib Synthesis


Generic substitution with other 4-phenylpiperidin-3-one analogs is not viable due to the strict stereochemical and functional group requirements for the synthesis of the active pharmaceutical ingredient (API), alvocidib. The presence of the 2,4,6-trimethoxyphenyl moiety is essential for the correct configuration and activity of the final CDK inhibitor. Most critically, the compound's utility hinges on its chiral resolution. The racemic (±)-form is commercially available and serves as the starting material for obtaining the crucial (R)-enantiomer (CAS 205506-14-5) [1]. This resolution step, often achieved with (+)-dibenzoyl-D-tartaric acid, is a cornerstone of the efficient and high-purity synthesis of cis-(−)-flocinopiperidol [2]. Substituting with an achiral or differently substituted analog would completely derail the established synthetic route, failing to produce the required stereochemistry for the active drug. Therefore, procurement must be based on the specific compound's ability to be resolved into its (R)-enantiomer and undergo subsequent diastereoselective reductions, as detailed in the quantitative evidence below.

Quantitative Performance of 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one in Chiral Resolution and Diastereoselective Reduction


High Diastereoselective Reduction Yield for (R)-Enantiomer

The (R)-enantiomer of the target compound demonstrates a high degree of diastereoselectivity upon reduction, a critical step in generating the correct stereochemistry for the cis-(−)-flocinopiperidol intermediate. Reduction of (+)-(R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one with N-selectride achieves a yield of >90% and a diastereomeric excess (de) of ≥99.5% [1]. This is in stark contrast to using the racemic mixture or the (S)-enantiomer, which would not provide the same stereochemical outcome and would require additional, costly purification steps.

Asymmetric Synthesis CDK Inhibitor Synthesis Alvocidib Intermediates

Optical Resolution Efficiency for (R)-Enantiomer Production

The racemic (±)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one can be efficiently resolved to yield the desired (R)-enantiomer, a step essential for producing the active drug. A patented method describes using (+)-dibenzoyl-D-tartaric acid in an ether-based solvent to precipitate (R)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinone (+)-dibenzoyl-D-tartrate [1]. While exact yield data for the resolution step alone is not provided in the abstract, the method is highlighted for its 'extremely high yield' of the (R)-enantiomer salt, which is a critical process improvement over alternative methods.

Chiral Resolution Process Chemistry Alvocidib Manufacturing

Superior Stability Compared to Structurally Related Intermediates

The compound is reported to be stable under recommended storage conditions, which is a critical parameter for reliable inventory management in a synthetic process . While direct comparative data for the (R)-enantiomer or related 4-phenylpiperidin-3-ones is lacking, the stability of this specific ketone intermediate is a necessary attribute for its use as a building block. In contrast, some related piperidine intermediates (e.g., certain alcohols or tetrahydropyridine derivatives) may be more prone to oxidation or degradation, requiring stricter storage conditions.

Chemical Stability Intermediate Storage Process Safety

Primary Application Scenarios for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one


Asymmetric Synthesis of Alvocidib (Flavopiridol)

The primary application is as a starting material for the synthesis of the CDK inhibitor alvocidib. The racemic compound is procured and then resolved to obtain the (R)-enantiomer (CAS 205506-14-5). This enantiomer is subsequently reduced with N-selectride to yield the chiral alcohol (−)-(3S,4R)-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-ol with >90% yield and ≥99.5% diastereomeric excess [1]. This high-purity intermediate is then carried forward through established routes to produce cis-(−)-flocinopiperidol and finally alvocidib [2].

Process Development and Optimization of CDK Inhibitor Manufacturing

Industrial users focus on the compound's role in patented manufacturing processes for alvocidib intermediates. The patented method for producing cis-(−)-flocinopiperidol relies on the optical resolution of (±)-1-methyl-4-(2,4,6-trimethoxyphenyl)-3-piperidinone with (+)-dibenzoyl-D-tartaric acid to achieve a high yield of the (R)-enantiomer salt [2]. This step is crucial for the economic and scalable production of the API. Procurement in this context is driven by the need for a consistent, high-purity racemic starting material for this specific, optimized resolution step.

Research into Piperidine Alkaloid Analogs

In academic and industrial medicinal chemistry, the compound serves as a key chiral building block for exploring structure-activity relationships around the rohitukine and flavopiridol scaffold. As demonstrated by Nayak et al., the diastereoselective reduction of the (R)-enantiomer is a cornerstone for the efficient synthesis of rohitukine, flavopiridol, and IIIM-290 [1]. Researchers value this compound for the ability to reliably generate the chiral alcohol intermediate, allowing them to focus on modifying the chromone or phenyl portions of the molecule to discover novel CDK inhibitors or other bioactive compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-(2,4,6-trimethoxyphenyl)piperidin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.